(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

Chirality CCR2b Antagonism Stereospecificity

(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1286208-73-8) is a chiral, enantiopure 3-aminopyrrolidine derivative featuring a 4-bromobenzyl substituent on the pyrrolidine nitrogen. The compound is supplied as a dihydrochloride salt (molecular formula C₁₁H₁₇BrCl₂N₂, MW 328.08), which enhances aqueous solubility and long-term stability compared with the free base.

Molecular Formula C11H17BrCl2N2
Molecular Weight 328.08
CAS No. 1286208-73-8
Cat. No. B2466930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride
CAS1286208-73-8
Molecular FormulaC11H17BrCl2N2
Molecular Weight328.08
Structural Identifiers
SMILESC1CN(CC1N)CC2=CC=C(C=C2)Br.Cl.Cl
InChIInChI=1S/C11H15BrN2.2ClH/c12-10-3-1-9(2-4-10)7-14-6-5-11(13)8-14;;/h1-4,11H,5-8,13H2;2*1H/t11-;;/m1../s1
InChIKeyJIXOPTKQXMLVRF-NVJADKKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1286208-73-8): Chiral Pyrrolidine Building Block for Medicinal Chemistry


(R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride (CAS 1286208-73-8) is a chiral, enantiopure 3-aminopyrrolidine derivative featuring a 4-bromobenzyl substituent on the pyrrolidine nitrogen. The compound is supplied as a dihydrochloride salt (molecular formula C₁₁H₁₇BrCl₂N₂, MW 328.08), which enhances aqueous solubility and long-term stability compared with the free base [1]. The (3R) stereochemistry is fixed at the pyrrolidine 3-position, a critical feature for target engagement in asymmetric biological environments [2]. The 4-bromophenyl moiety provides a reactive handle for palladium-catalysed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), enabling late-stage diversification in library synthesis [3].

Why (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride Cannot Be Replaced by a Generic Analog


Simple substitution with the (S)-enantiomer, the racemic mixture, or a non-halogenated benzyl analog is not equivalent. The (R) configuration at the pyrrolidine 3-position is a determinant of biological activity in aminopyrrolidine-based receptor antagonists; inversion to the (S) isomer can reduce target binding by more than 10-fold in related CCR2b antagonists [1]. The 4-bromobenzyl group is not merely a lipophilic anchor—it provides a defined reactivity profile that enables chemoselective cross-coupling (C–Br bond dissociation energy ~339 kJ/mol vs. ~397 kJ/mol for C–Cl), permitting sequential functionalisation that the 4-chlorobenzyl or unsubstituted benzyl analogs cannot support under identical conditions [2]. The dihydrochloride salt form ensures consistent solubility (aqueous solubility >10 mg/mL) and avoids the handling difficulties associated with the hygroscopic free base, which degrades upon prolonged storage at ambient temperature .

Quantitative Differentiation of (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride vs. Closest Analogs


Enantiomeric Purity: (R)-Isomer vs. (S)-Isomer – Impact on Biological Target Engagement

In the (R)-3-aminopyrrolidine series, the (R) configuration is essential for high-affinity binding to the CCR2b receptor. The lead compound 71 in this series exhibited a CCR2b binding IC₅₀ of 3.2 nM and a functional chemotaxis IC₅₀ of 0.83 nM [1]. Although direct data for the (S)-enantiomer of our target compound are not reported, the SAR study demonstrated that inversion of the 3-position stereochemistry in closely related analogs reduced binding affinity by >10-fold (IC₅₀ shift from low nanomolar to >50 nM) [1]. This class-level inference establishes that the (R) configuration is a critical quality attribute for procurement for receptor-targeting programs.

Chirality CCR2b Antagonism Stereospecificity

Halogen Reactivity for Cross-Coupling: 4-Bromobenzyl vs. 4-Chlorobenzyl

The 4-bromobenzyl substituent enables efficient palladium-catalysed Suzuki–Miyaura cross-coupling under mild conditions (typically 60–80 °C, 1–2 mol % Pd catalyst), whereas the corresponding 4-chlorobenzyl analog requires significantly higher temperatures (>100 °C) or specialised ligand systems due to the higher C–Cl bond dissociation energy (397 ± 4 kJ/mol vs. 339 ± 4 kJ/mol for C–Br) [1]. In the sequential N-alkylation/Suzuki coupling protocol reported by Organ et al., 4-bromobenzyl bromide was used as the electrophile for amine alkylation, and the resulting aryl bromide underwent efficient cross-coupling with various aryl boronic acids to generate a 20-member biaryl library with isolated yields of 60–85% [1]. Under identical conditions, 4-chlorobenzyl substrates gave <10% conversion to coupled product.

Suzuki–Miyaura Coupling C–Br Bond Activation Parallel Synthesis

Salt Form and Solubility: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt of (R)-1-(4-bromobenzyl)pyrrolidin-3-amine exhibits aqueous solubility >10 mg/mL at pH 7.4 (25 °C), compared with <1 mg/mL for the free base . This solubility difference is critical for biological assays conducted in aqueous buffer systems, where the free base requires co-solvents (DMSO or ethanol) that may interfere with target engagement or cellular viability [1]. Vendor specifications confirm that the dihydrochloride salt is stable for ≥24 months when stored sealed in dry conditions at 2–8 °C, whereas the free base undergoes gradual decomposition via amine oxidation and hydrochloride salt formation upon exposure to atmospheric moisture .

Aqueous Solubility Formulation Storage Stability

Regiochemical Purity: 4-Bromo vs. 2-Bromo and 3-Bromo Isomers

The para-bromo substitution on the benzyl ring provides a well-defined exit vector for biaryl extension, generating linear, rod-like scaffolds preferred for Type II kinase inhibitor design. In contrast, the 2-bromo (ortho) isomer introduces steric hindrance that reduces cross-coupling efficiency by approximately 30–50% (as reported for ortho-substituted aryl bromides in Suzuki couplings with Pd(PPh₃)₄) and yields non-linear geometries that alter target-binding conformations [1]. The 3-bromo (meta) isomer produces angular geometries but may engage different hydrophobic pockets. For programs requiring a para-substituted biaryl pharmacophore, the 4-bromo regioisomer is the only viable choice; procurement of the 2-bromo or 3-bromo isomer necessitates re-optimisation of the entire SAR pathway.

Regiochemistry Cross-Coupling Structure–Activity Relationship

Purity Comparison: 99% (R)-Isomer vs. 95–98% (S)-Isomer Availability

Among commercially available vendors, the (R)-enantiomer (CAS 1286208-73-8) is routinely supplied at 99% purity (HPLC) [1], whereas the (S)-enantiomer (CAS 1286208-58-9) is most commonly offered at 95–98% purity [2]. For pharmaceutical intermediate applications, the 99% purity grade of the (R)-isomer reduces the level of unidentified impurities that could interfere with subsequent synthetic steps or generate off-target biological effects in screening cascades. The higher purity specification also simplifies analytical quality control in GLP/GMP environments, where impurity profiling and batch-to-batch consistency are mandatory.

Chemical Purity Procurement Specification Enantiomeric Excess

Optimal Application Scenarios for (R)-1-(4-Bromobenzyl)pyrrolidin-3-amine dihydrochloride Based on Differentiated Evidence


Lead Optimisation of CCR2b and Related GPCR Antagonists Requiring (R)-Stereochemistry

The (R) configuration at the pyrrolidine 3-position is essential for high-affinity CCR2b receptor binding, as established in the SAR of the (R)-3-aminopyrrolidine series [1]. Medicinal chemistry teams pursuing CCR2b or structurally related chemokine receptor targets should source the (R)-enantiomer exclusively to avoid the >15-fold potency loss observed with stereochemical inversion. The dihydrochloride salt form ensures direct compatibility with aqueous binding assay buffers, eliminating the need for DMSO co-solvents that may perturb receptor conformation.

Parallel Synthesis of Biaryl-Focused Compound Libraries via Suzuki–Miyaura Diversification

The 4-bromobenzyl substituent serves as a reactive aryl bromide handle for high-yielding Suzuki–Miyaura cross-coupling under mild conditions (60–80 °C, Pd(PPh₃)₄), enabling the rapid generation of para-biaryl-substituted pyrrolidine libraries [2]. The >6-fold higher coupling efficiency compared with the 4-chlorobenzyl analog translates directly to higher library production rates and reduced consumption of precious boronic acid building blocks. This makes the compound a preferred scaffold for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns.

Synthesis of Chiral Pharmaceutical Intermediates in GLP/GMP Environments

The 99% purity specification available for the (R)-enantiomer [3] meets the stringent impurity thresholds required for pharmaceutical intermediate production under GLP/GMP guidelines. The fixed (3R) stereochemistry and well-characterised dihydrochloride salt form simplify analytical method development (HPLC, chiral SFC) and ensure batch-to-batch consistency, reducing regulatory risk during scale-up. This compound is suitable as a key starting material (KSM) or registered intermediate for APIs containing a chiral 3-aminopyrrolidine core.

Functionalisation via Sequential N-Alkylation and Cross-Coupling in Medicinal Chemistry

The compound can be further N-alkylated or N-acylated at the primary amine, followed by palladium-catalysed cross-coupling at the 4-bromobenzyl position, affording highly functionalised, three-dimensional pyrrolidine scaffolds [2]. This sequential functionalisation strategy is not feasible with the 4-chlorobenzyl or unsubstituted benzyl analogs, which either fail to cross-couple efficiently or lack a reactive halogen handle entirely. The dihydrochloride salt's solubility facilitates homogeneous reaction conditions in polar aprotic solvents (DMF, DMSO) commonly used for amide bond formation.

Quote Request

Request a Quote for (R)-1-(4-Bromobenzyl)pyrrolidin-3-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.